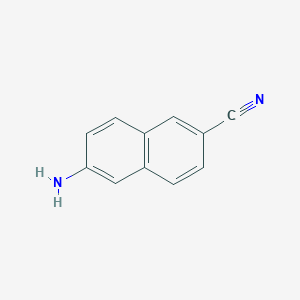

6-Aminonaphthalene-2-carbonitrile

Description

Research Significance of Substituted Naphthalene (B1677914) Scaffolds

Substituted naphthalene scaffolds are fundamental building blocks in a wide array of chemical research fields. Their inherent aromaticity and extended π-system provide a robust framework for constructing complex molecular architectures. thieme-connect.comresearchgate.net The ability to introduce various functional groups at specific positions on the naphthalene ring allows for the fine-tuning of their electronic, optical, and biological properties. thieme-connect.comdoaj.org This versatility has led to their use in the development of pharmaceuticals, organic electronics, and advanced materials. researchgate.netdoaj.org For instance, core-substituted naphthalene-diimides (cNDIs) are extensively studied for their applications in supramolecular assembly and functional materials due to their tunable optoelectronic properties. thieme-connect.comdoaj.org

Distinctive Roles of Amino and Nitrile Functional Groups in Chemical Reactivity and Molecular Engineering

The presence of both an amino (-NH2) and a nitrile (-CN) group on a naphthalene scaffold, as seen in 6-Aminonaphthalene-2-carbonitrile, creates a molecule with a fascinating interplay of electronic effects and reactivity. The amino group, being an electron-donating group, can participate in a variety of reactions including acylation, alkylation, and diazotization. enamine.net It also has the ability to act as a hydrogen bond donor and acceptor. enamine.netresearchgate.net

Conversely, the nitrile group is a strong electron-withdrawing group. nih.gov This polarity makes it a key functional group in the design of push-pull dyes and other molecules with interesting optical properties. mdpi.com The nitrile group can also be transformed into other functional groups such as amines, aldehydes, ketones, and carboxylic acids, further expanding its synthetic utility. enamine.net The dual functionality of aminonitriles makes them valuable intermediates in the synthesis of diverse heterocyclic compounds and as linkers in drug design. enamine.net

Academic Trajectories and Emerging Trends in Aminonaphthalene Carbonitrile Investigations

Research into aminonaphthalene carbonitriles has evolved significantly, driven by their potential in various applications. Initially, the focus was on their synthesis and fundamental reactivity. More recently, investigations have shifted towards their application in materials science, particularly in the development of organic light-emitting diodes (LEDs) and as photosensitizers. smolecule.com Studies have also explored their potential biological activities, including antimicrobial and anticancer properties. smolecule.com A notable trend is the investigation of their fungistatic activity, with some derivatives showing promising results against phytopathogenic fungi. icm.edu.pl Furthermore, the unique photophysical properties of aminonaphthalene derivatives are being harnessed in the development of fluorescent probes for studying biological systems. tandfonline.com

Chemical Profile of this compound

This compound is a naphthalene derivative with the molecular formula C₁₁H₈N₂. smolecule.comechemi.com It is characterized by an amino group at the 6-position and a nitrile group at the 2-position of the naphthalene ring. smolecule.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 129667-70-5 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 199-199.5 °C |

This table is interactive. Click on the headers to sort.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile, which can produce high-purity products in good yields. smolecule.com Another method is the catalytic hydrogenation of related nitro compounds. smolecule.com Modern cross-coupling reactions, such as the Suzuki-type coupling, also provide an efficient and regioselective route to substituted naphthylamines. nih.gov

The reactivity of this compound is dictated by the presence of both the amino and nitrile functional groups. The amino group can undergo typical reactions of aromatic amines, such as diazotization followed by substitution, allowing for the introduction of a wide range of other functionalities. enamine.net The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic transformations. enamine.net

Applications in Research

The unique structural and electronic properties of this compound make it a valuable compound in several areas of research:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules and heterocyclic compounds. enamine.netsmolecule.com

Materials Science: Its application in the synthesis of materials like organic semiconductors and light-emitting diodes (LEDs) is an active area of research. smolecule.com Recent studies have highlighted its effectiveness in photoinitiating systems for visible light photopolymerization. smolecule.com

Medicinal Chemistry: The aminonaphthalene carbonitrile scaffold is being investigated for its potential biological activities, including antimicrobial and anticancer properties. smolecule.com For example, it has shown minimum inhibitory concentrations of 32 μg/mL against Escherichia coli and 16 μg/mL against Staphylococcus aureus. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUVTAZRRLAJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562929 | |

| Record name | 6-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129667-70-5 | |

| Record name | 6-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Aminonaphthalene 2 Carbonitrile and Its Structural Analogues

Strategic Approaches to Naphthalene (B1677914) Carbonitrile Core Synthesis

The construction of the aminonaphthalene carbonitrile scaffold is a critical undertaking, for which several effective synthetic strategies have been developed. These methods range from classical named reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Amination Protocols via Bucherer Reaction and Derivatives

The Bucherer reaction stands as a cornerstone in the synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org This reversible transformation is conducted in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite, and it is widely employed in the industrial production of dye intermediates. wikipedia.orgorganicreactions.org The reaction proceeds through a mechanism involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to yield the corresponding naphthylamine. wikipedia.org

Modern adaptations of this classic reaction have sought to improve reaction times and yields. A notable advancement is the use of microwave irradiation, which significantly accelerates the process. For instance, the synthesis of various aminonaphthalene derivatives from hydroxynaphthalenes has been achieved in good yields (70-90%) with reaction times of just 30 minutes under microwave conditions. tandfonline.comuchile.clresearchgate.net This method provides a simple and efficient alternative to traditional high-pressure, long-duration reactions. tandfonline.com The Bucherer reaction has also been effectively used for preparing substituted aminonaphthalenes, such as 2-amino-6-bromonaphthalenes, which serve as versatile intermediates for more complex molecules. acs.orgtandfonline.com

| Starting Material | Amine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-Naphthol | Dimethylamine | Dimethylammonium sulfite, Microwave (150 W, 30 min) | N,N-Dimethyl-2-naphthylamine | >90% | tandfonline.com |

| 2,7-Dihydroxynaphthalene | Dimethylamine (aq.) | SO2-saturated amine solution, Microwave (150 W, 30 min) | N,N,N',N'-Tetramethyl-2,7-naphthalenediamine | 70% | tandfonline.com |

| 6-Bromo-2-naphthol | Pyrrolidine | Sodium metabisulfite, H2O, 1.0 M, pressure flask | 1-(6-Bromo-2-naphthyl)pyrrolidine | 81% | acs.org |

| 6-Bromo-2-naphthol | Appropriate amine | Aqueous sodium bisulfite | N-Alkyl-6-bromo-2-naphthylamine | High | tandfonline.com |

Cyclization Reactions Involving Malonodinitrile Condensation

Cyclization reactions that incorporate malononitrile (B47326) are a powerful tool for constructing the naphthalene system, particularly for introducing the carbonitrile group. These reactions often proceed through a Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound like malononitrile with a carbonyl group. acs.orgacs.org

A prominent example is the tandem Knoevenagel–Michael–cyclocondensation reaction, which allows for the one-pot synthesis of 2-amino-benzo[h]chromene derivatives from the condensation of an aldehyde, malononitrile, and 2-naphthol. researchgate.net This approach is highly efficient and can be catalyzed by reusable ionic liquids, aligning with the principles of green chemistry. researchgate.net Similarly, Knoevenagel condensation has been used to synthesize more complex structures, such as converting 2,6-diformylnaphthalene diimides into 2,6-bis(2,2-dicyanovinyl) derivatives by reacting them with malononitrile in the presence of basic alumina. acs.orgacs.orgnih.gov These methods demonstrate the utility of malononitrile not only in forming the cyano group but also in driving the cyclization to build the extended aromatic system.

Cascade and Tandem Processes for Annulated Aminonaphthalene Systems

Cascade reactions, also known as tandem or domino reactions, offer exceptional efficiency in organic synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. wikipedia.org20.210.105 These processes lead to a rapid increase in molecular complexity from simple starting materials. wikipedia.org

Several cascade strategies have been developed for the synthesis of aminonaphthalene frameworks. One novel approach involves the reaction of Morita–Baylis–Hillman carbonates to generate ketenimine intermediates, which then undergo a 6π-electrocyclization to form aminonaphthalenes. researchgate.net Another powerful strategy employs organocatalysis to initiate a cascade sequence. For example, a Michael/aldol cascade followed by oxidative aromatization has been used to produce axially chiral dihydronaphthalene derivatives, which can then be converted to the corresponding chiral biaryls. beilstein-journals.org These sophisticated, multi-step tandem reactions are instrumental in constructing complex, functionalized aminonaphthalene systems that are valuable in materials science and medicinal chemistry. wikipedia.org20.210.105

Regioselective Functionalization and Derivatization Strategies

Once the 6-aminonaphthalene-2-carbonitrile core is synthesized, its utility is greatly expanded through the selective modification of its amino and carbonitrile functional groups.

Chemical Modifications of the Amino Group in Naphthalene Structures

The amino group on the naphthalene ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic nature allows for straightforward reactions such as alkylation and acylation. For instance, secondary amines on a naphthalene core can be treated with reagents like ethyl chloroformate and subsequently reduced to afford tertiary amines. tandfonline.com The amino group can also participate in condensation reactions, such as the thermal coupling with pyroglutamic acid to form a mono-amide derivative, a process that asymmetrically modifies the electronic properties of the naphthalene system. mdpi.com

Furthermore, the amino group can be used as a directing group to control the regioselectivity of C-H bond functionalization on the aromatic core. After being protected, for example as a Boc-protected amine, it can facilitate catalyzed amination of biaryls with excellent enantioselectivity. beilstein-journals.org The inherent reactivity of aromatic amines towards electrophilic substitution also allows for the introduction of various functionalities onto the naphthalene backbone. ontosight.ai

| Naphthalene Substrate | Reagent(s) | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| 1,5-Diamino-naphthalene (DAN) | l-Pyroglutamic acid | Thermal Amidation | Mono-pyroglutanilide derivative | mdpi.com |

| N-Alkyl-6-bromo-2-naphthylamine | 1. Ethyl chloroformate; 2. LiAlH4 | Carbamate (B1207046) formation and reduction | N-Alkyl-N-methyl-6-bromo-2-naphthylamine | tandfonline.com |

| 2-Aminonaphthalene derivative | Dibenzylazodicarboxylate, Chiral Phosphoric Acid Catalyst | Atroposelective Amination | Axially chiral biaryl | beilstein-journals.org |

| Tertiary N-methyl aniline | Trimethylsilyl cyanide, t-BuOOH, FeCl2 | Oxidative Cyanation | α-Amino nitrile | uni-muenchen.de |

Transformation Reactions at the Carbonitrile Moiety

The carbonitrile (cyano) group is a valuable functional group that can be converted into a variety of other moieties. A common transformation is its hydrolysis to a carboxylic acid. For example, aminoketonitriles can undergo alkaline hydrolysis with ethanolic potassium hydroxide (B78521) to yield the corresponding aminocarboxylic acids. tandfonline.com

More uniquely, the carbonitrile group can participate in dearomatization reactions of the naphthalene ring. For instance, solvothermal treatment of 1-naphthylmethylamines with a strong base can induce a sequence of β-hydride eliminations to form an in-situ 1-naphthonitrile (B165113) intermediate. This intermediate then undergoes a regioselective dearomative hydride addition at the C4 position, generating an α-cyano benzylic carbanion that can be trapped with various electrophiles. nih.govacs.org This process transforms the flat aromatic naphthalene into a 1,4-dihydronaphthalene-1-carbonitrile, creating a stereogenic quaternary carbon center and providing access to sp³-rich scaffolds from aromatic precursors. nih.govacs.org

| Substrate Type | Reagents/Conditions | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Aminoketonitrile | KOH, H2O/EtOH, reflux | Hydrolysis | Aminocarboxylic acid | tandfonline.com |

| 1-Naphthonitrile (in situ) | KH (generated in situ), THF | Dearomative Hydride Addition | 1,4-Dihydronaphthalene-1-carbonitrile | nih.govacs.org |

| 2,6-Diformyl-NDI | Malononitrile, Basic Al2O3 | Knoevenagel Condensation | 2,6-Bis(2,2-dicyanovinyl)-NDI | acs.orgacs.org |

Selective Substitutions on the Naphthalene Ring System

The functionalization of the naphthalene core is a critical aspect of synthesizing derivatives of this compound. The regioselectivity of these substitutions is governed by the electronic properties of the existing amino (-NH₂) and carbonitrile (-CN) groups, as well as the reaction conditions.

The naphthalene system is generally more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org Substitution typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the arenium ion intermediate for α-substitution is better stabilized by resonance, with two forms retaining a full aromatic benzene ring. uobasrah.edu.iq In the case of this compound, the C6-amino group is an activating, ortho-para director, while the C2-nitrile group is a deactivating, meta-director. The powerful activating effect of the amino group primarily directs incoming electrophiles to the ortho positions (C5 and C7).

Modern catalytic methods have enabled highly specific substitutions that might not be achievable through classical electrophilic substitution. For instance, Rhodium(III)-catalyzed C-H activation of naphthylcarbamates, which are derived from aminonaphthalenes, allows for precise regioselective functionalization. acs.orgresearchgate.net Depending on whether a neutral or cationic rhodium catalyst system is employed, oxidative annulation with alkynes can be directed to either the peri C-H bond (C8) or the ortho C-H bond (C7), respectively, leading to benzoquinoline or benzoindole derivatives. acs.org This catalytic control offers a powerful tool for creating complex structural analogues.

The following table summarizes key regioselective substitution reactions applicable to naphthalene systems, providing insight into potential pathways for modifying this compound.

| Reaction Type | Reagents & Conditions | Position of Substitution | Governing Principle | Reference |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, low temperature (e.g., 80°C) | α-position (kinetic control) | More stable arenium ion intermediate. | libretexts.org |

| Sulfonation | H₂SO₄, high temperature (e.g., 160°C) | β-position (thermodynamic control) | Formation of the more stable, less sterically hindered product. | libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ in CS₂ | α-position | Kinetic control. | libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ in Nitrobenzene | β-position | Thermodynamic control, formation of a more stable complex. | libretexts.org |

| Oxidative Annulation | Naphthylcarbamate, Alkyne, Neutral Rh(III) catalyst | peri-position (C8) | Directed C-H activation. | acs.orgresearchgate.net |

| Oxidative Annulation | Naphthylcarbamate, Alkyne, Cationic Rh(III) catalyst | ortho-position (C7) | Directed C-H activation. | acs.orgresearchgate.net |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms underlying the formation and transformation of this compound is fundamental to controlling reaction outcomes and designing novel synthetic routes.

Investigation of Electron Transfer Processes in Naphthalene Cyclizations

Single Electron Transfer (SET) processes are increasingly recognized as key steps in various organic reactions, including the cyclization pathways that form naphthalene rings. An SET mechanism involves the transfer of a single electron from one species to another, generating radical intermediates that can proceed to form the final product.

For example, the reaction of certain naphthalene derivatives with organolithium species like sec-BuLi is believed to proceed through an SET mechanism. jst.go.jp This contrasts with reactions involving n-BuLi, which are thought to follow an ionic pathway. jst.go.jp The SET pathway is favored when using coordinative solvents like THF with HMPA or DMPU, which promote the formation of solvent-separated ion pairs. jst.go.jp

In a different context, acid-catalyzed electron transfer has been observed in naphthalene peri-dichalcogenides. acs.org Here, an electron-rich naphthalene derivative reacts with its own conjugate acid via a single electron transfer, generating a radical cation and a radical. acs.org This process is enhanced by electron-donating substituents on the naphthalene ring, which highlights the crucial role of electronic effects in promoting SET. acs.org Similarly, reactions involving sodium naphthalenide, a radical anion, explicitly rely on its ability to transfer an electron to a substrate, such as a carbonyl compound, to initiate further reactions. wku.edu These examples underscore the potential for SET mechanisms to play a significant role in the synthesis of complex naphthalenes, where radical intermediates formed via electron transfer can undergo cyclization to build the bicyclic aromatic core.

Analysis of Quasi-Aromatic Rearrangements and Spiroarenium Intermediates

A particularly sophisticated mechanism observed in the synthesis of aminonaphthalene carbonitriles involves a quasi-aromatic rearrangement. This pathway is central to an efficient, two-step synthesis of 1-amino-4-arylnaphthalene-2-carbonitriles, which are structural analogues of the target compound. icm.edu.plresearchgate.net

The reaction sequence begins with the condensation of a diarylacetaldehyde or diarylacetone with malonodinitrile. icm.edu.pl The resulting aryl-ylidenemalonodinitrile is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization. icm.edu.plresearchgate.net The proposed mechanism for this benzannulation (ring-forming) reaction deviates from a simple electrophilic aromatic substitution and proceeds through the formation of a spiroarenium intermediate. icm.edu.plresearchgate.neticm.edu.pl

The key steps of this mechanistic pathway are detailed in the table below.

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Protonation of a nitrile group on the aryl-ylidenemalonodinitrile starting material by strong acid. | Protonated nitrile | researchgate.net |

| 2 | Ipso electrophilic attack of the activated nitrile group onto the para-position of one of the phenyl rings. | Spiroarenium cation (spirobenzenium cation) | icm.edu.plresearchgate.net |

| 3 | Opening of the spiroarenium cation or its transformation. | Rearranged carbocation | researchgate.net |

| 4 | Ring reclosure involving the secondary alkyl carbocation as the active electrophile, attacking the second phenyl ring. | Naphthalene framework | researchgate.net |

| 5 | Tautomerization/deprotonation to yield the final, stable 1-aminonaphthalene-2-carbonitrile product. | Aromatic aminonitrile | icm.edu.pl |

This rearrangement is termed "quasi-aromatic" because it involves intermediates that temporarily disrupt the aromaticity of a benzene ring to facilitate the construction of the final naphthalene system. The formation of the spiroarenium ion is a critical juncture in this pathway. icm.edu.pl This mechanism has also been implicated in the Rh(III)-catalyzed C8-spiroannulation of 1-aminonaphthalenes with maleimides, which proceeds through spirofused tetracyclic frameworks. researchgate.net

Characterization of Nucleophilic Addition and Substitution Mechanisms

While the electron-rich naphthalene ring is generally susceptible to electrophilic attack, nucleophilic reactions can occur under specific conditions, particularly when the ring is substituted with electron-withdrawing groups. The nitrile (-CN) group in this compound is a strong electron-withdrawing group, making the naphthalene core more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process common for aromatic compounds bearing strong electron-withdrawing groups. uobasrah.edu.iq The first, slow step involves the addition of a nucleophile to the carbon atom bearing a leaving group, forming a stable, anionic intermediate known as a Meisenheimer complex. uobasrah.edu.iq The electron-withdrawing group stabilizes this intermediate. The second, fast step is the elimination of the leaving group, which restores the aromaticity of the ring. uobasrah.edu.iq While this compound itself lacks a typical leaving group, this mechanism is highly relevant for its substituted derivatives. For example, a halogenated derivative of this compound could readily undergo SNAr.

Nucleophilic Addition with Dearomatization: In some cases, nucleophilic attack on a naphthalene derivative can lead to an addition reaction that temporarily disrupts the aromatic system, rather than a substitution. This has been observed in reactions of organometallic species with naphthyl ketones and esters. jst.go.jp Bulky groups on the naphthalene substrate can sterically hinder attack at a carbonyl carbon, forcing the nucleophile to attack a carbon atom of the naphthalene ring instead, typically at the β-position. jst.go.jp This results in the formation of a dearomatized dihydronaphthalene derivative. researchgate.net

The following table compares these two primary nucleophilic reaction pathways on naphthalene systems.

| Mechanism | Key Requirements | Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing group (e.g., -CN, -NO₂) ortho/para to a leaving group (e.g., Halogen). | Meisenheimer Complex (stabilized anion). | Substitution of the leaving group, aromaticity restored. | uobasrah.edu.iq |

| Nucleophilic Addition-Dearomatization | Strong nucleophile (e.g., organolithium), often with steric hindrance elsewhere on the molecule. | Anionic dihydronaphthalene adduct. | Addition of the nucleophile, loss of aromaticity (can be temporary). | jst.go.jpresearchgate.net |

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both proton and carbon NMR spectra, the precise arrangement of atoms in 6-Aminonaphthalene-2-carbonitrile can be established.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in its aromatic structure. The chemical shifts (δ) are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group. Aromatic proton shifts are typically observed in the range of δ 6.8–8.2 ppm. The amino group protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) |

| H1 | ~7.8-8.0 |

| H3 | ~7.5-7.7 |

| H4 | ~7.3-7.5 |

| H5 | ~7.0-7.2 |

| H7 | ~6.8-7.0 |

| H8 | ~7.6-7.8 |

| -NH₂ | Variable (broad singlet) |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data from similar naphthalene (B1677914) derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in this compound exhibit a range of chemical shifts due to the varied electronic environments created by the substituents. The carbon atom of the nitrile group (C2) is typically found significantly downfield.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C1 | ~130-135 |

| C2 (CN) | ~118-122 |

| C3 | ~110-115 |

| C4 | ~135-140 |

| C4a | ~125-130 |

| C5 | ~115-120 |

| C6 (C-NH₂) | ~145-150 |

| C7 | ~105-110 |

| C8 | ~130-135 |

| C8a | ~128-133 |

| CN | ~117-120 |

Note: Predicted chemical shifts are based on established ranges for substituted naphthalenes. Experimental verification is necessary for precise assignments.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₈N₂), the expected exact mass is approximately 168.0687 g/mol . nih.gov HRMS analysis can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. scispace.comnih.gov The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by showing characteristic losses of fragments such as HCN or NH₂.

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule and provides valuable information about its photophysical properties. ubbcluj.ro

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch These absorptions correspond to π→π* electronic transitions within the naphthalene ring system. The presence of the amino and nitrile groups influences the energy of these transitions and, consequently, the positions of the absorption maxima (λmax). The amino group, being an auxochrome, tends to shift the absorption to longer wavelengths (a bathochromic shift). Studies on similar aminonaphthalene derivatives have shown absorption maxima in the range of 230-350 nm. For instance, 2-aminonaphthalene exhibits an absorption maximum at 239 nm in acetonitrile. photochemcad.com The specific λmax values for this compound would provide insight into its electronic structure and potential for applications in areas like photosensitization. researchgate.net The solvent environment can also influence the position of these absorption bands. ekb.eg

Steady-State and Time-Resolved Fluorescence Emission Spectroscopy

This compound is a fluorescent molecule whose emission properties are highly sensitive to its environment. This sensitivity makes it a valuable tool for probing local polarity in various systems. In steady-state fluorescence spectroscopy, the compound displays significant solvatochromism, meaning its emission color changes with the polarity of the solvent. core.ac.ukresearchgate.net

The fluorescence emission spectrum typically shows a single band that shifts to longer wavelengths (a red-shift) as the solvent polarity increases. For instance, a substantial red-shift of the emission maximum is observed when moving from a non-polar solvent like hexane (B92381) to a polar solvent like water. core.ac.uk This behavior is characteristic of molecules that have a larger dipole moment in their excited state compared to their ground state. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, has been observed to decrease as the solvent polarity increases. core.ac.uk

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the molecule's excited state. edinst.comnih.gov For aminonaphthalene derivatives, the fluorescence decay is often complex and can be fitted to a bi-exponential function, suggesting the presence of more than one emissive species in the excited state. ekb.eg These species are often attributed to a locally excited (LE) state and an intramolecular charge transfer (ICT) state. ekb.eg The lifetimes of these states are also influenced by the solvent environment. ekb.eg

Table 1: Steady-State and Time-Resolved Fluorescence Data for a Structurally Similar Naphthalene Derivative (2-aminonaphthalene-6-sulfonate) in Various Solvents This table presents data for a related compound as a representative example of the solvatochromic behavior of aminonaphthalene derivatives. The exact values for this compound may differ.

| Solvent | Emission Maximum (λem, nm) | Lifetime 1 (τ1, ns) | Amplitude 1 (a1) | Lifetime 2 (τ2, ns) | Amplitude 2 (a2) |

| Dioxane | 412 | 1.87 | 0.09 | 7.91 | 0.91 |

| Ethyl Acetate | 423 | 1.73 | 0.16 | 9.01 | 0.84 |

| Acetonitrile | 436 | 1.43 | 0.19 | 10.15 | 0.81 |

| Methanol | 448 | 1.15 | 0.21 | 9.51 | 0.79 |

| Water | 464 | 1.09 | 0.28 | 8.82 | 0.72 |

Source: Adapted from studies on aminonaphthalene sulfonate derivatives. ekb.eg

Investigations of Excited State Dynamics and Charge Transfer Phenomena

The significant solvatochromic shifts observed in the fluorescence of this compound are a strong indication of an intramolecular charge transfer (ICT) process occurring in the excited state. researchgate.netnih.gov Upon absorption of light, an electron is redistributed within the molecule, moving from the electron-donating amino group (-NH₂) to the electron-accepting cyano group (-CN) through the naphthalene π-system. nih.govmdpi.com

This ICT process leads to the formation of a highly polar excited state, which is more stabilized by polar solvent molecules than the ground state. nih.gov The dynamics of this charge transfer can be incredibly fast, often occurring on the picosecond timescale. annualreviews.org The formation of this ICT state is a key feature of many "push-pull" molecules, where an electron-donating group is conjugated with an electron-accepting group. mdpi.com

The nature of the excited state can be complex, with evidence suggesting the existence of both a locally excited (LE) state and the charge-transfer (ICT) state. ekb.egnih.gov The LE state is structurally similar to the ground state, while the ICT state involves significant electronic and often structural reorganization. nih.govunige.ch In some related molecules, such as 4-dimethylaminobenzonitrile (DMABN), the formation of the ICT state is associated with a twisting of the amino group relative to the aromatic ring, a phenomenon known as a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com The study of such excited-state dynamics is crucial for understanding the photophysical properties of these molecules and for designing new materials with specific optical properties. annualreviews.orgunige.ch Protonation of the amino group in acidic conditions can inhibit the ICT process, leading to a quenching of the fluorescence, further confirming the role of the amino group as the electron donor. acs.orgrsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. google.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the nitrile (-C≡N) group, and the aromatic naphthalene ring.

The key vibrational modes and their expected spectral regions are:

N-H Stretching: The amino group will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The higher frequency band corresponds to the asymmetric stretch, and the lower frequency band to the symmetric stretch. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. mdpi.com

C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption band in the range of 2210-2240 cm⁻¹. The position of this band is characteristic and confirms the presence of the carbonitrile functionality.

Aromatic C-H and C=C Stretching: The naphthalene ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic system.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

Analysis of the precise positions and intensities of these bands, often aided by computational methods like Density Functional Theory (DFT), can provide detailed information about the molecular structure and conformation. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| C≡N Stretch | Nitrile (-C≡N) | 2210 - 2240 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1590 - 1650 |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

Source: Based on general IR correlation tables and data for similar compounds. mdpi.comnih.gov

Computational Chemistry Applications in Understanding Reactivity and Intermolecular Interactions

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. scirp.orgacs.org By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to reactivity indices. jeires.com

DFT calculations can determine key quantum chemical descriptors that explain the reactivity of 6-aminonaphthalene-2-carbonitrile. These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jeires.com

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A high EHOMO value suggests a good electron donor, while a low ELUMO value indicates a good electron acceptor.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A small energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

Global Reactivity Descriptors: From EHOMO and ELUMO, other reactivity indices like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These parameters help in predicting how the molecule will interact with other chemical species, for instance, identifying potential sites for electrophilic or nucleophilic attack. jeires.com

While specific DFT data for this compound is not present in the surveyed literature, studies on similar structures, such as 4-aminonaphthalene derivatives, have used these descriptors to successfully rationalize their behavior, for example, as corrosion inhibitors. jeires.com A hypothetical data table for such calculated parameters is presented below.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

This table is for illustrative purposes only. The values are not derived from actual published research on this specific compound.

| Quantum Descriptor | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.9 |

| Energy Gap | ΔE | 3.9 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 1.95 |

| Global Electrophilicity Index | ω | 3.80 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies, which correspond to the absorption wavelengths (λmax) observed in UV-visible spectroscopy. scirp.orgsci-hub.box

By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the UV-visible absorption spectrum of this compound. scirp.org These theoretical predictions can be correlated with experimental spectra to validate the computational model and assign specific electronic transitions (e.g., π → π* or n → π*) to the observed absorption bands. scirp.org Similarly, calculations can be performed on the optimized excited-state geometry to predict fluorescence emission wavelengths. Research on other aminonaphthalene sulfonates has shown that computational methods can effectively model the shifts in absorption and fluorescence spectra due to solvent effects. ekb.eg

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table is for illustrative purposes only. The values are not derived from actual published research on this specific compound.

| Parameter | Predicted (TD-DFT) | Experimental |

| Absorption Wavelength (λmax) | 350 nm | 355 nm |

| Emission Wavelength (λem) | 450 nm | 458 nm |

| Oscillator Strength (f) | 0.85 | N/A |

| Major Transition | HOMO → LUMO | N/A |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations could reveal its conformational flexibility, its interactions with solvent molecules, and its aggregation behavior in solution. nih.gov

An MD simulation involves defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for every atom in the system. nih.gov This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its functional groups (the amino and carbonitrile groups) in different environments. nih.gov Such simulations are crucial for understanding how the molecule behaves in a real-world setting, like a solvent, which can influence its reactivity and photophysical properties. For example, MD simulations have been used to predict the crystal shape of naphthalene (B1677914) from solution by modeling its growth layer by layer. rsc.org

Theoretical Studies of Reaction Mechanisms and Photochemical Pathways

Computational chemistry is invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. This is particularly true for photochemical reactions, which occur on extremely short timescales. unige.ch

Aminonaphthalene derivatives are known to function as photocages or photoremovable protecting groups, where light is used to trigger the release of a protected molecule. acs.orgnih.gov Theoretical studies are essential for understanding the mechanism of this "decaging" process.

For a compound like this compound, if it were part of a larger photocage assembly, computational methods could map out the entire photochemical reaction pathway. Recent studies on 3-substituted 2-aminonaphthalene photocages have used TD-DFT to investigate their decaging mechanism. acs.orgnih.gov These studies revealed that upon photoexcitation, the reaction proceeds through a homolytic cleavage of a chemical bond in the singlet excited state. acs.orgnih.gov This cleavage rapidly forms a radical pair intermediate, which then undergoes electron transfer to release the caged molecule and form an aminonaphthalene carbocation. acs.orgnih.gov Similar computational approaches could confirm whether this compound derivatives follow a comparable pathway.

A critical aspect of computational research is the validation of theoretical models against experimental data.

Kinetics: The energy barriers for reaction steps calculated computationally can be used to estimate reaction rate constants via transition state theory. These theoretical rates can then be compared with kinetic data obtained from experiments, such as those using transient absorption spectroscopy, which can monitor the formation and decay of reaction intermediates on timescales from femtoseconds to seconds. acs.orgnih.gov

Spectroscopy: As mentioned in section 4.1.2, predicted spectroscopic parameters from TD-DFT must be correlated with experimental UV-Vis and fluorescence spectra. scirp.org Agreement between the predicted and measured spectra provides confidence in the computational model, which can then be used to interpret the electronic nature of the excited states involved in the photochemical reaction. acs.orgnih.gov Studies on other systems have successfully correlated computational findings with experimental results to provide a complete picture of the photochemical process. nih.govacs.org

Future Research Directions and Translational Perspectives

Innovative Strategies for Sustainable Synthesis and Process Optimization

The future of chemical manufacturing hinges on the development of environmentally responsible and efficient synthetic processes. For 6-Aminonaphthalene-2-carbonitrile and its derivatives, research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Microwave-Assisted and Metal-Catalyzed Synthesis: The development of green synthesis methods is a priority. smolecule.com Researchers are exploring microwave-assisted synthesis and advanced metal-catalyzed reactions, which can significantly reduce reaction times and improve yields while minimizing environmental impact. smolecule.comresearchgate.net

Process Intensification: Moving from traditional batch processing to continuous flow chemistry represents a major leap in process optimization. acs.org Techniques like those used in Taylor Vortex Flow Reactors can accelerate reaction steps, enabling higher productivity and better process control, which is crucial for industrial-scale synthesis. acs.orgsioc-journal.cn

Atom Economy: Future synthetic strategies will emphasize high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. qeios.com This involves designing multi-component reactions (MCRs) that build complex molecules like orthoaminocarbonitrile tetrahydronaphthalenes in a single, efficient step. qeios.com

Research Findings: Recent studies have demonstrated the successful application of these principles in related syntheses. For instance, one-pot, three-component reactions have been developed for creating complex heterocyclic compounds under mild conditions with high efficiency. qeios.com Similarly, process intensification has been shown to reduce reaction times for key intermediates from hours to minutes. acs.org

Integration of Advanced Computational Modeling for De Novo Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. By simulating molecular properties and interactions, researchers can design novel derivatives of this compound with tailored functionalities before committing to laboratory synthesis.

Key Computational Approaches:

De Novo Design: This computational approach allows for the creation of entirely new molecular structures with desired properties. nih.govcsic.es By defining a target function, such as binding to a specific biological receptor or exhibiting particular photophysical properties, algorithms can design novel derivatives based on the this compound scaffold. nih.govbiorxiv.org

Density Functional Theory (DFT): DFT calculations are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net This method can be used to evaluate parameters like HOMO-LUMO energy gaps, which are crucial for designing materials for organic electronics or predicting reactivity in corrosion inhibition. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. acs.org This allows for the prediction of the efficacy of new derivatives, guiding the synthesis of the most promising candidates.

Research Findings: Computational studies on related naphthalene (B1677914) derivatives have successfully predicted their effectiveness as corrosion inhibitors by calculating binding energies and other quantum chemical parameters on metal surfaces. researchgate.net In the broader field of drug design, de novo computational methods have been used to create hyper-stable protein mimics with superior therapeutic activity, demonstrating the power of this approach. nih.gov

Exploration of Novel Applications in Emerging Technologies and Interdisciplinary Fields

The distinct electronic and structural characteristics of this compound make it a candidate for a range of applications in cutting-edge technologies and interdisciplinary research areas.

Emerging Application Areas:

Materials Science and Organic Electronics: As a naphthalene derivative, the compound is a building block for materials like organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.com Its fluorescent properties, influenced by the amino and nitrile groups, can be tuned for specific applications in optoelectronics. The study of twisted intramolecular charge transfer (TICT) in similar aminobenzonitrile systems provides a framework for designing new fluorescent probes and materials. mdpi.com

Biomedical Research and Sensing: The naphthalene scaffold is present in many biologically active molecules. Future research could explore derivatives of this compound as fluorescent probes for detecting specific analytes or for targeted applications in drug delivery. ontosight.aiacs.org The development of intelligent detection methods, potentially integrating these molecules with IoT and AI technologies, opens new frontiers for real-time monitoring in environmental and medical diagnostics. mdpi.com

Photochemistry: Naphthalene-based compounds incorporating amino and cyano substituents have shown superior performance as photoinitiators for visible light applications, such as in 3D printing and coatings. smolecule.com These systems are more energy-efficient and offer better process control than traditional UV-based initiators. smolecule.com

Research Findings: Research has shown that naphthalene derivatives can be designed as potent and selective inhibitors for specific enzymes, highlighting their potential in pharmaceutical development. nih.gov Furthermore, the core structure is useful in synthesizing antimicrobial and antioxidant agents. smolecule.com

Synergistic Combination of Experimental and Theoretical Methodologies for Deeper Understanding

The most profound insights are often gained when experimental findings are rationalized and guided by theoretical models. The synergy between laboratory work and computational simulation is crucial for a deeper understanding of the structure-property relationships of this compound and its derivatives.

Integrated Approaches:

Mechanism Elucidation: Combining experimental results from, for example, kinetic studies with DFT calculations can elucidate complex reaction mechanisms. This was demonstrated in studies of corrosion inhibitors, where theoretical calculations helped explain the adsorption behavior observed in electrochemical experiments. researchgate.netacs.org

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR), which can then be compared with experimental spectra to confirm molecular structures and understand electronic transitions. nih.govbohrium.com

Guided Synthesis: Computational screening of virtual libraries of derivatives can identify candidates with the highest probability of success for a given application. This "in silico" screening dramatically reduces the experimental effort required, as demonstrated in the development of enzyme inhibitors and other functional materials. mdpi.combohrium.com

Research Findings: Studies combining experimental and computational methods have successfully correlated quantum chemical parameters with the experimentally determined inhibition efficiency of various compounds. acs.org In materials design, the combination of synthesis, spectroscopy, and molecular dynamics simulations has been used to design and validate novel protein structures that bind abiological cofactors, demonstrating a powerful synergy between theory and experiment. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.